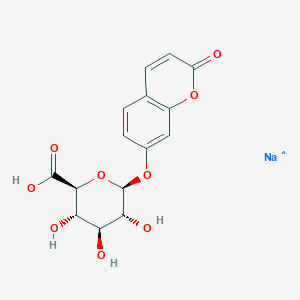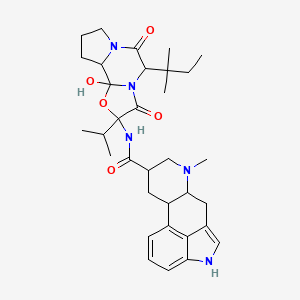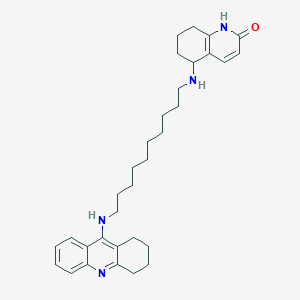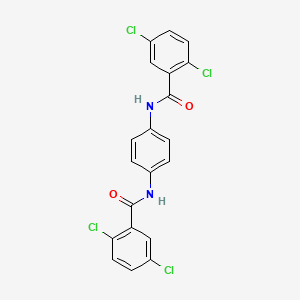
7-Hydroxy coumarin glucuronide (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy coumarin glucuronide (sodium salt), also known as umbelliferone glucuronide sodium salt, is a derivative of 7-hydroxycoumarin. This compound is a phase II metabolite of 7-hydroxycoumarin, formed through glucuronidation. It is commonly used as a standard for the analysis of 7-hydroxycoumarin metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy coumarin glucuronide (sodium salt) typically involves the glucuronidation of 7-hydroxycoumarin. This process can be catalyzed by uridine diphosphate glucuronosyltransferase (UDP-GT) enzymes. The reaction conditions often include the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor .
Industrial Production Methods: Industrial production of 7-hydroxy coumarin glucuronide (sodium salt) may involve large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant UDP-GT enzymes and controlled reaction conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy coumarin glucuronide (sodium salt) primarily undergoes conjugation reactions, such as glucuronidation. It can also participate in hydrolysis reactions under specific conditions .
Common Reagents and Conditions:
Glucuronidation: UDPGA, UDP-GT enzymes, and appropriate buffers.
Hydrolysis: Acidic or basic conditions to cleave the glucuronide moiety
Major Products Formed:
Glucuronidation: 7-Hydroxy coumarin glucuronide (sodium salt).
Hydrolysis: 7-Hydroxycoumarin and glucuronic acid
Wissenschaftliche Forschungsanwendungen
7-Hydroxy coumarin glucuronide (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a standard for the analysis of 7-hydroxycoumarin metabolites in various analytical techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis
Biology: Studied for its role in the metabolism of coumarin derivatives and its transport via multidrug resistance-associated proteins
Medicine: Investigated for its potential therapeutic effects, including antitumor activities in several human tumor cell lines
Industry: Utilized in the fragrance and food industries due to its derivation from coumarin, a natural compound with a pleasant aroma
Wirkmechanismus
The mechanism of action of 7-hydroxy coumarin glucuronide (sodium salt) involves its formation through the glucuronidation of 7-hydroxycoumarin. This process is mediated by UDP-GT enzymes, which transfer a glucuronic acid moiety from UDPGA to 7-hydroxycoumarin. The resulting glucuronide is more water-soluble and can be readily excreted from the body .
Vergleich Mit ähnlichen Verbindungen
7-Hydroxycoumarin sulfate potassium salt: Another phase II metabolite of 7-hydroxycoumarin, formed through sulfation
7-Ethoxycoumarin: A derivative of coumarin used in metabolic studies
Umbelliferone: The parent compound of 7-hydroxy coumarin glucuronide (sodium salt), widely used in various applications
Uniqueness: 7-Hydroxy coumarin glucuronide (sodium salt) is unique due to its specific formation through glucuronidation, which enhances its water solubility and facilitates its excretion. This property makes it particularly useful in studying the metabolism and pharmacokinetics of coumarin derivatives .
Eigenschaften
Molekularformel |
C15H14NaO9 |
|---|---|
Molekulargewicht |
361.26 g/mol |
InChI |
InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/t10-,11-,12+,13-,15+;/m0./s1 |
InChI-Schlüssel |
OYKDJBCUYKFTGK-KSOKONAESA-N |
Isomerische SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.[Na] |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone](/img/structure/B10769133.png)
![4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide](/img/structure/B10769141.png)

![disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate](/img/structure/B10769159.png)
![[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate](/img/structure/B10769160.png)

![1-Acetyl-4-(4-{4-[(2-ethoxyphenyl)thio]-3-nitrophenyl}pyridin-2-YL)piperazine](/img/structure/B10769165.png)
![(2S)-2-(3-carbamimidamidophenyl)-3-[hydroxy(3-phenylpropyl)phosphoryl]propanoic acid](/img/structure/B10769170.png)
![6,7-Dihydro-2-(methylthio)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10769191.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B10769235.png)


![N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B10769259.png)
